molecular formula C10H6N4O3 B3073735 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1018143-77-5

7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B3073735
CAS RN: 1018143-77-5
M. Wt: 230.18 g/mol
InChI Key: GBBYJVJLADFOAT-UHFFFAOYSA-N
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Description

The compound “7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a member of the triazolopyrimidines . Triazolopyrimidines are a class of non-naturally occurring small molecules that have aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry .


Synthesis Analysis

The synthesis of triazolopyrimidines has been a subject of interest over the years . A series of novel N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-amine derivatives were synthesized and evaluated for their in vitro cytotoxicity . The activity was found to depend strongly on the substitution pattern of the side chains at the C-2 position, and 4-trifluoromethylanilino substituent at the C-7 position was an option for anticancer potency .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Antimicrobial Drugs

Furan-containing compounds are one of the most powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Anti-inflammatory Activity

In a study, it was revealed that the incorporation of a 1,2,4-triazolo [1,5-a]pyrimidines moiety to Ursolic Acid (UA) could provide unexpected improvement in the anti-inflammatory activity of UA derivatives .

Anticoagulation Therapy

Among the possible targets of anticoagulation therapy, thrombin and factor Xa have received considerable attention . The development of dual inhibitors that could provide effective antithrombotic agents has increased .

Treatment of Cardiovascular Disorders

1,2,4-triazolo [1,5- a ]pyridine compounds, which are similar in structure to “7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, have been utilized in the treatment of cardiovascular disorders .

Treatment of Type 2 Diabetes

These types of compounds have also been used in the treatment of type 2 diabetes .

Treatment of Hyperproliferative Disorders

1,2,4-triazolo [1,5- a ]pyridine compounds have been used in the treatment of hyperproliferative disorders .

Applications in Material Sciences

Apart from medicinal applications, these types of compounds have various applications in the material sciences fields as well .

Mechanism of Action

Target of Action

The primary target of 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is the Adenosine receptor A2a . This receptor plays a crucial role in many biochemical processes, including inflammatory response and neurotransmission.

Result of Action

Given its target, it may have potential effects on inflammation and neurotransmission .

properties

IUPAC Name

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O3/c15-9(16)8-12-10-11-4-3-6(14(10)13-8)7-2-1-5-17-7/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBYJVJLADFOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=NC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 5
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 6
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

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